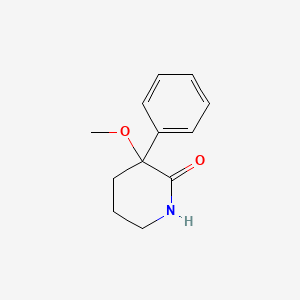

3-Methoxy-3-phenyl-2-piperidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy-3-phenyl-2-piperidinone, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Derivatives

The synthesis of 3-Methoxy-3-phenyl-2-piperidinone has been explored in multiple studies, often as part of the broader category of piperidine derivatives. Recent advancements have highlighted efficient synthetic routes that allow for the production of this compound and its derivatives:

- Anticonvulsant Activity : Research indicates that this compound exhibits anticonvulsant properties comparable to established medications like valproic acid. In a study evaluating various derivatives of 3-phenyl-2-piperidinone, this compound showed significant anticonvulsant activity, suggesting its potential as a therapeutic agent for seizure disorders .

- Functionalization : The compound can be further modified to create derivatives with enhanced biological activities. For instance, specific functional groups can be introduced through chemoselective methods, allowing for the development of new pharmacological agents .

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

Anticancer Activity

Recent studies have demonstrated the anticancer potential of piperidine derivatives, including this compound. For example:

- A series of synthesized compounds based on piperidine structures exhibited notable antiproliferative effects against cancer cell lines, indicating that modifications to the piperidine core can lead to new anticancer agents .

Cognitive Enhancement

The compound's role in neuropharmacology has also been investigated:

- In animal models, derivatives of this compound have shown improvements in cognitive function and memory retention, suggesting potential applications in treating cognitive decline associated with conditions like Alzheimer's disease .

Case Study: Anticonvulsant Properties

A study synthesized thirteen derivatives of 3-phenyl-2-piperidinone, including this compound, and evaluated their anticonvulsant activity. The results indicated that several compounds had comparable or superior efficacy to valproic acid, establishing a foundation for further exploration into their therapeutic potential for epilepsy and related disorders .

Case Study: Anticancer Efficacy

In another study focusing on the anticancer properties of piperidine derivatives, compounds including this compound were tested against various human cancer cell lines. The results showed significant cytotoxicity, with some derivatives exhibiting IC50 values in the low micromolar range against colorectal and breast cancer cells .

Data Summary

化学反応の分析

Grignard Reactions and Alkylation

3-Methoxy-3-phenyl-2-piperidinone derivatives are synthesized via Grignard additions to ketone precursors. For example:

-

Grignard Addition : N-protected 3-piperidone reacts with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) or diethyl ether under nitrogen at 0–5°C to form 3-hydroxy-3-phenylpiperidine intermediates .

-

Methoxy Group Introduction : Subsequent elimination of hydroxyl groups using silicone reagents or acidic resolving agents yields methoxy-substituted derivatives .

Key Data :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Grignard Addition | 0–5°C, THF, N₂ atmosphere | ~80% |

| Methoxylation | Silicone reagent, room temperature | 69–91% |

Schiff Base Formation and Reductions

The ketone group in this compound participates in Schiff base formation with amines:

-

Schiff Base Synthesis : Reacting with propylamine, isobutylamine, or methylamine in toluene forms imine derivatives .

-

Reduction : Zn-Hg/HCl reduces the Schiff base to secondary amines, which are further functionalized via benzoylation or azide coupling .

Example Reaction Pathway :

Organophotocatalytic Cyclizations

A [1 + 2 + 3] cycloaddition strategy enables the synthesis of 2-piperidinone derivatives under blue LED irradiation:

-

Catalyst : [Mes-3,6-t-Bu₂-Acr-Ph]⁺BF₄⁻ (2.5 mol%) with ammonium acetate as a nitrogen source .

-

Substrate Compatibility : Electron-deficient alkenes and acrylates yield substituted 2-piperidinones in 56–96% yields .

Key Finding :

-

Stereoselectivity : The reaction achieves up to 3.7:1 dr (diastereomeric ratio) for cis/trans isomers .

Intramolecular Aza-Michael Reactions (IMAMR)

IMAMR constructs enantiomerically enriched piperidines:

-

Catalysts : Quinoline organocatalysts with trifluoroacetic acid cocatalysts enable 2,5- and 2,6-disubstituted piperidines .

-

Base-Mediated Reactions : TBAF or Cs₂CO₃ facilitates large-scale synthesis of 2,6-trans-piperidines .

Stereochemical Outcome :

| Base/Catalyst | Yield | trans:cis Ratio |

|---|---|---|

| TBAF | 85% | 90:10 |

| Cs₂CO₃ | 85% | 90:10 |

Deprotection and Functionalization

-

Boc Group Removal : Trifluoroacetic acid (TFA) in methylene chloride cleaves tert-butoxycarbonyl (Boc) protecting groups at room temperature .

-

Benzoylation : Benzoyl chloride reacts with reduced Schiff bases to form N-benzoylated derivatives .

Example Reaction :

Boc protected piperidinoneTFA CH2Cl2Deprotected Amine

Molecular Docking and Pharmacological Studies

While not directly involving this compound, analogous piperidinones exhibit bioactivity:

特性

CAS番号 |

87532-77-2 |

|---|---|

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC名 |

3-methoxy-3-phenylpiperidin-2-one |

InChI |

InChI=1S/C12H15NO2/c1-15-12(8-5-9-13-11(12)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) |

InChIキー |

FPBQWKKYPUOTJH-UHFFFAOYSA-N |

SMILES |

COC1(CCCNC1=O)C2=CC=CC=C2 |

正規SMILES |

COC1(CCCNC1=O)C2=CC=CC=C2 |

同義語 |

3-methoxy-3-phenyl-2-piperidinone 3-MPPD |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。